4-(3-Fluorophenoxy)aniline 4-(3-Fluorophenoxy)aniline
Brand Name: Vulcanchem
CAS No.: 307308-62-9
VCID: VC2367074
InChI: InChI=1S/C12H10FNO/c13-9-2-1-3-12(8-9)15-11-6-4-10(14)5-7-11/h1-8H,14H2
SMILES: C1=CC(=CC(=C1)F)OC2=CC=C(C=C2)N
Molecular Formula: C12H10FNO
Molecular Weight: 203.21 g/mol

4-(3-Fluorophenoxy)aniline

CAS No.: 307308-62-9

Cat. No.: VC2367074

Molecular Formula: C12H10FNO

Molecular Weight: 203.21 g/mol

* For research use only. Not for human or veterinary use.

4-(3-Fluorophenoxy)aniline - 307308-62-9

Specification

CAS No. 307308-62-9
Molecular Formula C12H10FNO
Molecular Weight 203.21 g/mol
IUPAC Name 4-(3-fluorophenoxy)aniline
Standard InChI InChI=1S/C12H10FNO/c13-9-2-1-3-12(8-9)15-11-6-4-10(14)5-7-11/h1-8H,14H2
Standard InChI Key OHACTALIXWVZFF-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)F)OC2=CC=C(C=C2)N
Canonical SMILES C1=CC(=CC(=C1)F)OC2=CC=C(C=C2)N

Introduction

Chemical Identification and Structure

4-(3-Fluorophenoxy)aniline is a fluorine-containing aromatic amine with the molecular formula C12H10FNO. The compound consists of an aniline moiety connected to a 3-fluorophenoxy group, creating a biphenyl ether structure with amine and fluorine functional groups.

Basic Chemical Information

PropertyValue
Chemical Name4-(3-Fluorophenoxy)aniline
CAS Number307308-62-9
Molecular FormulaC12H10FNO
Molecular Weight203.21 g/mol
Alternative NamesBenzenamine, 4-(3-fluorophenoxy)-
Creation Date2007-02-09
Last Modified2025-04-05

The compound features a 4-substituted aniline with a 3-fluorophenoxy group attached at the para position relative to the amine group . This structural arrangement contributes to its chemical reactivity and physical properties.

Structural Identifiers

The structure of 4-(3-Fluorophenoxy)aniline can be represented through various standard chemical identifiers, which are essential for database searching and compound identification in scientific literature :

Identifier TypeValue
European Community (EC) Number692-859-9
DSSTox Substance IDDTXSID70572926
WikidataQ82461448
MFCDMFCD02663349

The compound's structure consists of two aromatic rings connected by an oxygen atom, with a fluorine atom at the meta position of one ring and an amino group at the para position of the other ring .

Physical and Chemical Properties

Understanding the physical and chemical properties of 4-(3-Fluorophenoxy)aniline is crucial for predicting its behavior in various chemical reactions and applications.

Chemical Reactivity

As an aromatic amine, 4-(3-Fluorophenoxy)aniline possesses nucleophilic properties at the amino group, making it suitable for various organic reactions including:

  • Acylation reactions

  • Nucleophilic substitution

  • Diazonium salt formation

  • Condensation reactions

The presence of the fluorine atom on the phenoxy group influences the electron distribution in the molecule, potentially affecting its reactivity compared to non-fluorinated analogs .

Hazard StatementDescriptionClassification Percentage
H302Harmful if swallowed50%
H312Harmful in contact with skin50%
H315Causes skin irritation100%
H319Causes serious eye irritation100%
H332Harmful if inhaled50%
H335May cause respiratory irritation50%

Note: Percentages indicate the proportion of company notifications to ECHA that included this classification .

Hazard Classes and Categories

The compound falls into the following hazard classes and categories according to GHS classification data :

  • Acute Toxicity Category 4 (oral, dermal, and inhalation) (50%)

  • Skin Irritation Category 2 (100%)

  • Eye Irritation Category 2A (100%)

  • Specific Target Organ Toxicity - Single Exposure Category 3 (50%)

This classification information is based on aggregated data from multiple companies' notifications to the European Chemicals Agency (ECHA) C&L Inventory .

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